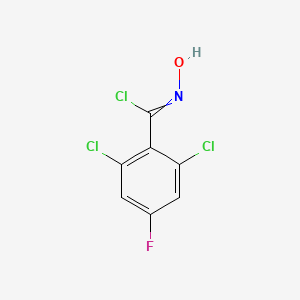
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl3FNO. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for precise control of reaction conditions and efficient handling of reactive intermediates. This method involves the use of a silicon carbide flow reactor, which ensures safe processing of corrosive reagents and high selectivity in the final product .
化学反应分析
Types of Reactions
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity of the aromatic ring.
Redox Reactions: It can undergo redox reactions, particularly in the presence of photoredox catalysts, leading to the formation of radical intermediates.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and Lewis acids, such as aluminum chloride, which facilitate the substitution reactions.
Redox Reactions: Photoredox catalysts, such as iridium or ruthenium complexes, are used to promote the formation of radical intermediates under mild conditions.
Major Products Formed
Electrophilic Substitution: The major products are typically substituted aromatic compounds, where the position of substitution is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Redox Reactions: The major products include alkylated or arylated derivatives, depending on the nature of the radical intermediates formed during the reaction.
科学研究应用
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific molecular targets .
相似化合物的比较
Similar Compounds
4-Fluoro-N-hydroxybenzimidoyl Chloride: This compound shares a similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-N-fluoropyridinium Tetrafluoroborate: This compound contains a pyridinium core instead of a benzimidoyl core, leading to different chemical properties and uses.
Uniqueness
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the molecule. These effects influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C7H3Cl3FNO |
|---|---|
分子量 |
242.5 g/mol |
IUPAC 名称 |
2,6-dichloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl3FNO/c8-4-1-3(11)2-5(9)6(4)7(10)12-13/h1-2,13H |
InChI 键 |
NPLISPOULZRKEC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



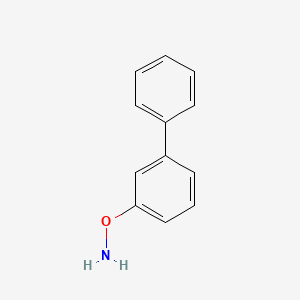
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
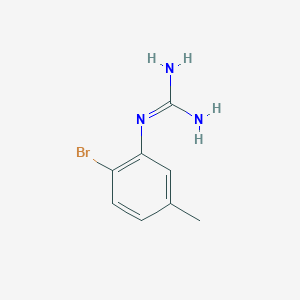
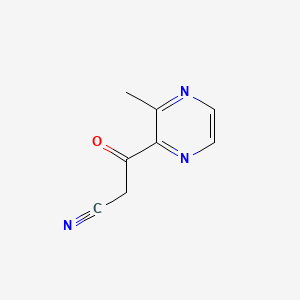

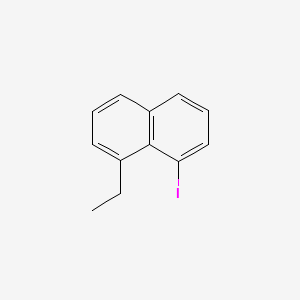
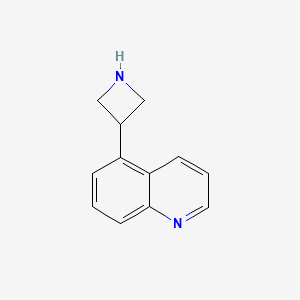
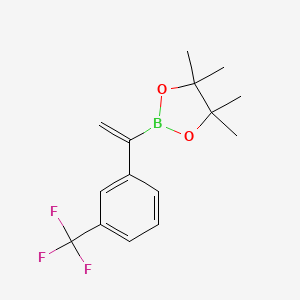

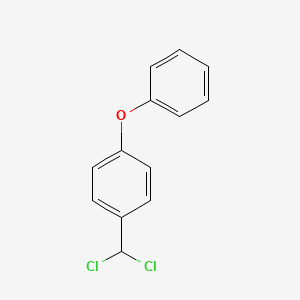
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)


